molecular formula C9H16F2N2O2 B12100769 tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

Cat. No.: B12100769
M. Wt: 222.23 g/mol
InChI Key: AYPWPGOPAZUJDF-ZCFIWIBFSA-N
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Description

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate: is a chemical compound with the molecular formula C10H18F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a tert-butyl group and a difluoropyrrolidinyl moiety.

Preparation Methods

The synthesis of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The pyrrolidine derivative is reacted with tert-butyl carbamate under the specified conditions to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Chemical Reactions Analysis

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the difluoropyrrolidinyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, specific temperatures, and solvents like methanol or ethanol.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate: This compound has a similar structure but with a single fluorine atom instead of two.

    tert-Butyl N-[(3R)-piperidin-3-yl]carbamate: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate: This compound has a methyl group instead of fluorine atoms, which affects its chemical properties and reactivity.

The uniqueness of this compound lies in its difluoropyrrolidinyl moiety, which imparts specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C9H16F2N2O2

Molecular Weight

222.23 g/mol

IUPAC Name

tert-butyl N-[(3R)-4,4-difluoropyrrolidin-3-yl]carbamate

InChI

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14)/t6-/m1/s1

InChI Key

AYPWPGOPAZUJDF-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1(F)F

Origin of Product

United States

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